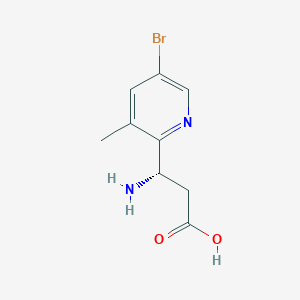

(3S)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid

Descripción

(3S)-3-Amino-3-(5-bromo-3-methylpyridin-2-yl)propanoic acid (CAS: 1269948-05-1) is a chiral amino acid derivative featuring a pyridine ring substituted with bromine (at position 5) and a methyl group (at position 3). Its molecular formula is C₉H₁₁BrN₂O₂, with a molecular weight of 259.10 g/mol .

Propiedades

Fórmula molecular |

C9H11BrN2O2 |

|---|---|

Peso molecular |

259.10 g/mol |

Nombre IUPAC |

(3S)-3-amino-3-(5-bromo-3-methylpyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C9H11BrN2O2/c1-5-2-6(10)4-12-9(5)7(11)3-8(13)14/h2,4,7H,3,11H2,1H3,(H,13,14)/t7-/m0/s1 |

Clave InChI |

CGEDBZFUEIBKHW-ZETCQYMHSA-N |

SMILES isomérico |

CC1=CC(=CN=C1[C@H](CC(=O)O)N)Br |

SMILES canónico |

CC1=CC(=CN=C1C(CC(=O)O)N)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid typically involves the following steps:

Bromination: The starting material, 3-methylpyridine, undergoes bromination to introduce a bromine atom at the 5-position of the pyridine ring.

Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position.

Coupling Reaction: The resulting intermediate is coupled with a suitable propanoic acid derivative to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of de-brominated derivatives.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Catalysis: It may serve as a ligand in catalytic reactions.

Biology:

Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

Drug Development: Due to its unique structure, the compound may be explored for its therapeutic potential in treating various diseases.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of (3S)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on Pyridine/Indole Rings

(a) (3S)-3-Amino-3-(5-chloroindol-3-yl)propanoic Acid

- Molecular Formula : C₁₁H₁₀ClN₂O₂ (MW: 237.66 g/mol) .

- Key Differences : Replaces the pyridine ring with an indole system and substitutes bromine with chlorine.

- Implications: Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter electronic interactions.

(b) (3S)-3-Amino-3-(furan-2-yl)propanoic Acid

- Molecular Formula: C₇H₉NO₃ (MW: 155.15 g/mol) .

- Key Differences : Substitutes pyridine with a furan ring, replacing bromine and methyl groups with an oxygen atom.

- The absence of bromine reduces molecular weight and halogen-specific interactions (e.g., in hydrophobic binding pockets) .

(c) (3S)-3-Amino-3-(3-hydroxyphenyl)propanoic Acid

- Molecular Formula: C₉H₁₁NO₃ (MW: 181.19 g/mol) .

- Key Differences : Replaces pyridine with a hydroxyphenyl group.

- Implications: The phenolic hydroxyl group introduces strong hydrogen-bonding capacity and acidity (pKa ~10), contrasting with pyridine’s basicity (pKa ~5). This could influence solubility, stability, and target selectivity in biological systems .

Functional Group Modifications

(a) (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic Acid

Comparative Physicochemical Properties

Research Findings and Implications

- Ring System Influence : Pyridine’s basic nitrogen may engage in ionic interactions, whereas indole (NH) or furan (O) systems prioritize H-bonding or dipole interactions .

- Functional Group Complexity: Thiazolidinone derivatives (e.g., ) exhibit broader reactivity but face synthetic challenges compared to simpler amino acid analogs.

Actividad Biológica

(3S)-3-Amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid, with CAS number 1269803-74-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, cytotoxic, and pharmacodynamic properties based on diverse research findings.

- Molecular Formula : C₉H₁₁BrN₂O₂

- Molecular Weight : 259.10 g/mol

- CAS Number : 1269803-74-8

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating varying degrees of efficacy.

In Vitro Studies

-

Antibacterial Efficacy :

- The compound exhibited significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus, with inhibition zones ranging from 18 to 33 mm depending on concentration.

- For Gram-negative strains like Pseudomonas aeruginosa, the inhibition was less pronounced, with maximum diameters around 8 mm .

- Minimum Inhibitory Concentration (MIC) :

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 33 | 40 |

| Escherichia coli | 24 | 50 |

| Pseudomonas aeruginosa | 8 | 100 |

Cytotoxic Activity

Cytotoxicity assays have shown that (3S)-3-amino-3-(5-bromo-3-methylpyridin-2-YL)propanoic acid can inhibit cellular growth in various cancer cell lines.

- Cell Viability Assays :

Case Study: MCF-7 Breast Cancer Cells

In a specific study involving MCF-7 breast cancer cells:

- The compound demonstrated an IC₅₀ value of approximately 225 µM.

- Treated cells showed significant alterations in morphology and a marked increase in lactate dehydrogenase (LDH) activity, indicating cell membrane damage and apoptosis .

Pharmacodynamic Profile

The pharmacodynamic properties of the compound have been explored through computational modeling and binding affinity studies.

- Binding Affinity :

- The compound exhibited favorable binding energies with bacterial proteins such as PBP3 and TyrRS, suggesting potential as an antibiotic agent .

- Predicted binding energies ranged from -11.28 kcal/mol to -9.5 kcal/mol across various targets, indicating strong interactions that could lead to inhibitory effects on bacterial growth.

| Protein Target | Binding Energy (kcal/mol) |

|---|---|

| PBP3 | -11.28 |

| TyrRS | -10.5 |

| FtsA | -9.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.